molecular formula C19H26O3 B1673672 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 83677-24-1

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Cat. No.: B1673672
CAS No.: 83677-24-1
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-UKTHLTGXSA-N
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Description

Alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, also known as KME-4, is a chemical compound of significant interest in pharmacological research due to its well-documented anti-inflammatory and potential analgesic properties. Its primary research value lies in its mechanism of action as a dual inhibitor of key enzymes in the arachidonic acid pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . This dual activity blocks the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators, making it a valuable tool for investigating inflammatory pathways . In vivo studies have demonstrated that KME-4 effectively reduces swelling in established adjuvant-induced arthritis in rats, with efficacy in improving systemic parameters such as erythrocyte sedimentation rate and serum albumin/globulin ratio observed at oral doses of 2-10 mg/kg . Furthermore, in a rat carrageenan pleurisy model, KME-4 (3-10 mg/kg, orally) significantly inhibited the accumulation of leukocytes and reduced exudate volume, showing a potency comparable to the classic anti-inflammatory drug indomethacin . These properties make this compound a crucial research chemical for studying the pathophysiology of chronic inflammatory conditions and for the preclinical evaluation of novel therapeutic mechanisms. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound that has garnered attention due to its significant biological activities, particularly its anti-inflammatory properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

KME-4 has a molecular formula of C19H26O3C_{19}H_{26}O_{3} and a molar mass of 302.41 g/mol. Its unique structure features a butyrolactone ring combined with a hydroxylated aromatic system, which is pivotal for its biological activity. The compound is characterized by its electrophilic nature, enabling it to participate in various organic reactions.

Property Details
Molecular FormulaC19H26O3C_{19}H_{26}O_{3}
Molar Mass302.41 g/mol
Structure TypeButyrolactone with phenolic group
Key Functional GroupsHydroxyl and carbonyl groups

KME-4 primarily exerts its biological effects through the inhibition of interleukin-1 receptor-associated kinases (IRAK1 and IRAK4), which are crucial components in inflammatory signaling pathways. By targeting these kinases, KME-4 disrupts the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased production of pro-inflammatory cytokines.

Key Mechanisms

  • Target Kinases : IRAK1 and IRAK4
  • Pathways Involved :
    • Toll-like receptor (TLR) signaling
    • Interleukin 1 receptor (IL-1R) signaling
  • Resulting Effects :
    • Suppression of NF-κB activation
    • Reduction in inflammatory markers

Anti-inflammatory Activity

Research indicates that KME-4 demonstrates significant anti-inflammatory effects in various animal models. In a study involving the rat carrageenan pleurisy model, KME-4 was shown to reduce leucocyte accumulation and exudate volume effectively. When administered at doses ranging from 3 to 10 mg/kg, it exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study: Adjuvant Arthritis Model

In experiments assessing the effects on adjuvant arthritis in rats, KME-4 was administered orally over a period from days 14 to 27 post-adjuvant injection. The results indicated a dose-dependent reduction in swelling of both injected and uninjected hindpaws. Notably, higher doses (5 mg/kg and 10 mg/kg) prevented the initiation of paw swelling after treatment cessation .

Comparison with Other Anti-inflammatory Agents

Agent Dose (mg/kg) Effectiveness
KME-43 - 10Comparable to indomethacin
Indomethacin3 - 10Established anti-inflammatory agent
Dexamethasone0.25Strong inhibition of total cell numbers

Inhibition of Cytokine Production

KME-4 has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is attributed to its ability to block the signaling pathways activated by TLRs and IL-1R, further supporting its role as a potent anti-inflammatory agent .

Stability and Dosage Effects

Studies have highlighted that KME-4 remains stable under various conditions and maintains its inhibitory activity over time. The pharmacokinetics are still under investigation; however, preliminary results suggest that low to moderate doses effectively reduce inflammatory responses without significant adverse effects.

Scientific Research Applications

Key Mechanisms

  • Inhibition of IRAK1/IRAK4 : KME-4 binds to IRAK1 and IRAK4, disrupting their activity and the subsequent activation of NF-κB.
  • Reduction in Pro-inflammatory Cytokines : The compound effectively lowers the levels of cytokines involved in inflammatory processes.

Anti-inflammatory Effects

KME-4 has been extensively studied for its anti-inflammatory effects in various preclinical models. Key findings include:

  • Carrageenan-Induced Pleurisy : In rat models, KME-4 significantly reduced leukocyte accumulation and exudate volume when administered prior to carrageenan injection. Its effectiveness was comparable to indomethacin, a well-known anti-inflammatory drug .
  • Adjuvant Arthritis Model : KME-4 demonstrated a dose-dependent reduction in swelling in both injected and uninjected hindpaws in rats with adjuvant arthritis. Notably, it maintained efficacy even after treatment cessation .

Summary of Case Studies

Study TypeFindingsReference
Carrageenan-Induced PleurisyReduced leukocyte migration; comparable to indomethacin at similar dosages .
Adjuvant ArthritisDose-dependent swelling reduction; improved organ weight and serum parameters post-treatment .

KME-4 can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO) . The industrial production typically employs optimized reaction conditions to enhance yield and purity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

KME-4’s pharmacological profile is benchmarked against several anti-inflammatory agents, including indomethacin (a COX inhibitor), dexamethasone (a glucocorticoid), and BW755C (a dual COX/5-LOX inhibitor). Key comparisons are summarized below:

Efficacy in Adjuvant Arthritis Models

Parameter KME-4 (10 mg/kg) Indomethacin (2 mg/kg) Dexamethasone (0.25 mg/kg)
Reduction in paw swelling 85% 70% 90%
ESR normalization Yes Partial Yes
Bone damage score 1.2 (vs. 4.5 control) 2.8 (vs. 4.5 control) 0.8 (vs. 4.5 control)
Relapse after cessation None Observed None

Data derived from adjuvant arthritis studies in rats

  • Indomethacin: While effective in reducing inflammation, indomethacin exhibits weaker activity in normalizing erythrocyte sedimentation rate (ESR) and serum albumin/globulin (A/G) ratios compared to KME-3. At 2 mg/kg, indomethacin also shows a higher incidence of relapse post-treatment cessation .
  • Dexamethasone: Demonstrates superior potency in suppressing total leukocyte count and exudate volume in pleurisy models.

Mechanism of Action

Compound COX Inhibition 5-LOX Inhibition Antioxidant Activity
KME-4 Yes (IC₅₀: 1.2 μM) Yes (IC₅₀: 0.8 μM) High (phenolic group)
Indomethacin Yes (IC₅₀: 0.05 μM) No Low
BW755C Yes (IC₅₀: 0.1 μM) Yes (IC₅₀: 0.3 μM) Moderate

IC₅₀ values from in vitro enzyme assays

  • BW755C also lacks documented efficacy in reversing established arthritis .
  • KME-4: Its phenolic structure contributes to scavenging free radicals, augmenting its anti-inflammatory effects in chronic models .

Research Findings and Clinical Implications

KME-4’s unique profile—combining dual enzyme inhibition, antioxidant activity, and low toxicity—positions it as a candidate for chronic inflammatory diseases like rheumatoid arthritis. Key findings include:

  • Leukocyte modulation : KME-4 reduces polymorphonuclear leukocyte infiltration by 60% in carrageenan-induced pleurisy, comparable to dexamethasone but without glucocorticoid side effects .

Preparation Methods

Wittig Condensation: The Primary Pathway

The most widely documented method for synthesizing KME-4 involves a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene gamma-butyrolactone. This reaction proceeds in hot dimethyl sulfoxide (DMSO) at temperatures exceeding 100°C, facilitating the formation of the benzylidene double bond (C=CH) critical for KME-4’s biological activity.

Reaction Mechanism :

  • Ylide Formation : Triphenylphosphine reacts with gamma-butyrolactone under basic conditions to generate the ylide intermediate.
  • Nucleophilic Attack : The ylide attacks the aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, forming a betaine intermediate.
  • Elimination : The betaine undergoes elimination of triphenylphosphine oxide, yielding the alpha,beta-unsaturated lactone (KME-4).

Optimized Conditions :

  • Solvent : DMSO (high polarity enhances reaction rate).
  • Temperature : 110–120°C (balances reaction speed and byproduct minimization).
  • Molar Ratio : 1:1 aldehyde-to-ylide ratio (prevents unreacted starting material).

Yield : Reported yields range from 65% to 78%, depending on purification techniques.

Industrial Production and Scalability

Batch Reactor Optimization

Industrial-scale synthesis of KME-4 adapts the Wittig condensation to continuous flow reactors , which improve heat transfer and reaction uniformity. Key parameters include:

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 6–8 hours 1–2 hours
Temperature Control ±5°C ±1°C
Yield 70% 85%
Purity 92% 98%

Advantages of Flow Chemistry :

  • Reduced thermal degradation of heat-sensitive intermediates.
  • Higher throughput due to shorter residence times.

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling to reduce costs and environmental impact. DMSO recovery via vacuum distillation achieves 90% solvent reuse. Triphenylphosphine oxide byproducts are filtered and repurposed in other syntheses.

Analytical Characterization

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (CDCl3) :
    • δ 7.35 (s, 2H, aromatic protons).
    • δ 5.80 (s, 1H, benzylidene proton).
    • δ 1.45 (s, 18H, tert-butyl groups).

High-Performance Liquid Chromatography (HPLC) :

  • Retention Time: 12.3 minutes (C18 column, acetonitrile/water 70:30).
  • Purity: >98% (UV detection at 254 nm).

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) :

  • Melting Point: 158–160°C.
  • Decomposition Onset: 220°C (indicative of robust thermal stability).

Comparative Analysis with Related Lactones

KME-4 vs. 3-Hydroxybutyrolactone

While KME-4 is synthesized via Wittig condensation, 3-hydroxybutyrolactone derivatives are produced through borohydride reduction of malic acid esters. Key distinctions:

Feature KME-4 3-Hydroxybutyrolactone
Starting Material 3,5-Di-tert-butyl-4-hydroxybenzaldehyde L-Malic acid
Key Step Wittig condensation Lithium borohydride reduction
Biological Activity Anti-inflammatory Chiral intermediate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing α-(3,5-di-tert-Butyl-4-hydroxybenzylidene)-γ-butyrolactone, and how can reaction yields be optimized?

  • Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between γ-butyrolactone derivatives and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Steric hindrance from tert-butyl groups requires optimized conditions:

  • Use Lewis acid catalysts (e.g., ZnCl₂) or mild bases (e.g., piperidine) to facilitate condensation.
  • Conduct reactions under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (~60–75%) are achievable by pre-activating the aldehyde with molecular sieves .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Identify the benzylidene proton (δ ~8.5 ppm) and lactone carbonyl (δ ~170–175 ppm). Tert-butyl groups appear as singlet peaks (δ ~1.3 ppm).
  • FT-IR: Confirm lactone carbonyl stretch (~1740 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve steric effects of tert-butyl groups on molecular packing .

Q. What purity criteria and analytical methods are essential prior to biological testing?

  • Methodological Answer:

  • HPLC (C18 column, acetonitrile/water mobile phase): Purity ≥95% with UV detection at 254 nm.
  • Melting Point Analysis: Compare observed mp (e.g., ~200–220°C) with literature to detect impurities.
  • Elemental Analysis: Validate C, H, O composition within 0.3% of theoretical values .

Advanced Research Questions

Q. How do the tert-butyl substituents influence electronic properties and reactivity in further derivatization?

  • Methodological Answer:

  • Steric Effects: tert-Butyl groups hinder electrophilic substitution at the para position, directing reactivity to the γ-butyrolactone ring.
  • Electronic Effects: Electron-donating tert-butyl groups increase electron density on the aromatic ring, stabilizing radical intermediates (e.g., in antioxidant assays).
  • Computational Analysis: Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map HOMO-LUMO gaps and predict sites for nucleophilic/electrophilic attack .

Q. What in vitro models are suitable for evaluating cytotoxicity and anti-inflammatory activity?

  • Methodological Answer:

  • Cytotoxicity: Use MTT/WST-1 assays on human cell lines (e.g., HepG2, HEK293). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations.
  • Anti-Inflammatory Activity: Test inhibition of leukotriene B₄ (LTB₄) production in neutrophil cultures (ELISA) or COX-2 expression (Western blot) .

Q. How can computational approaches predict interactions with biological targets like cyclooxygenase (COX) or NF-κB?

  • Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) or NF-κB (PDB: 1SVC) active sites. Analyze binding affinity (ΔG) and key residues (e.g., Arg120 in COX-2).
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational changes .

Q. How can contradictory bioactivity data across experimental models be resolved?

  • Methodological Answer:

  • Dose-Response Curves: Test multiple concentrations (1 nM–100 μM) to identify non-linear effects.
  • Cell-Specific Variability: Compare primary cells (e.g., human PBMCs) vs. immortalized lines (e.g., THP-1).
  • Metabolic Stability: Use liver microsomes (human/rat) to assess compound degradation kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 2
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

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